molecular formula C19H15FN2O B5829280 N-(4-anilinophenyl)-2-fluorobenzamide

N-(4-anilinophenyl)-2-fluorobenzamide

Cat. No.: B5829280
M. Wt: 306.3 g/mol
InChI Key: JUSJIPDNBLLRIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-anilinophenyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C19H15FN2O and its molecular weight is 306.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.11684127 g/mol and the complexity rating of the compound is 376. The solubility of this chemical has been described as 1.5 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-anilinophenyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O/c20-18-9-5-4-8-17(18)19(23)22-16-12-10-15(11-13-16)21-14-6-2-1-3-7-14/h1-13,21H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSJIPDNBLLRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197977
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Foundational & Exploratory

Mechanism of Action: N-(4-anilinophenyl)-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanism of action for N-(4-anilinophenyl)-2-fluorobenzamide , a small-molecule inhibitor targeting bacterial signaling pathways to disrupt biofilm formation. This compound belongs to a class of benzamide derivatives identified as Diguanylate Cyclase (DGC) inhibitors , often referenced in the context of the lead compound DI-3 (N-(4-anilinophenyl)benzamide) and its analogs (e.g., DI-10).

Executive Summary

This compound is a synthetic small molecule designed to inhibit Diguanylate Cyclase (DGC) enzymes, the critical machinery responsible for synthesizing the bacterial second messenger cyclic di-GMP (c-di-GMP) .[1][2] By blocking DGC activity, the compound reduces intracellular c-di-GMP levels, triggering a phenotypic switch from a sessile, biofilm-forming state to a planktonic, motile state. This mechanism offers a therapeutic strategy to eradicate persistent, antibiotic-tolerant biofilms in chronic infections (e.g., Pseudomonas aeruginosa, Vibrio cholerae) without directly killing the bacteria, thereby minimizing selective pressure for resistance.

Chemical Identity & Physicochemical Properties

The compound features a benzamide core substituted with a 4-anilinophenyl group (a diphenylamine moiety) and a fluorine atom at the ortho position of the benzoyl ring. This structure mimics the scaffold of the lead DGC inhibitor DI-3 .

PropertyDescription
Chemical Name N-(4-(phenylamino)phenyl)-2-fluorobenzamide
Core Scaffold N-phenylbenzamide (Diphenylamine derivative)
Molecular Formula C₁₉H₁₅FN₂O
Key Functional Groups [1][3][4] • Amide Linker: Provides structural rigidity and H-bond donor/acceptor sites.• 2-Fluoro Group: Modulates metabolic stability and lipophilicity.• 4-Anilinophenyl: Essential for hydrophobic interaction with the target active site.
Target Class Diguanylate Cyclase (DGC) Inhibitor
Primary Effect Reduction of intracellular c-di-GMP pool

Molecular Mechanism of Action

Target: Diguanylate Cyclase (DGC)

The primary target is the Diguanylate Cyclase (DGC) enzyme family, characterized by the conserved GGDEF domain .[2][3][4] DGCs catalyze the condensation of two Guanosine Triphosphate (GTP) molecules into cyclic di-GMP (c-di-GMP).[1][2][3][4][5]

  • Target Specificity: The compound shows broad-spectrum activity against various DGCs, including WspR (P. aeruginosa) and VC2370 (V. cholerae).

  • Binding Mode: The N-(4-anilinophenyl) moiety occupies a hydrophobic pocket near the active site or an allosteric regulatory site (I-site), sterically hindering the coupling of GTP molecules.

Inhibition of c-di-GMP Synthesis

Upon binding, this compound prevents the formation of the phosphodiester bond required to cyclize GTP. This leads to a rapid depletion of the intracellular c-di-GMP pool.

Pathway Logic:

  • Normal State: High c-di-GMP → Binds effectors (e.g., PelD, FleQ) → Activates Exopolysaccharide (EPS) synthesis → Biofilm Formation .

  • Inhibited State: Low c-di-GMP → Effectors unbound → Represses EPS synthesis / Activates Flagella → Biofilm Dispersion .

Downstream Signaling Effects

The reduction in c-di-GMP has pleiotropic effects depending on the bacterial species:

  • Inhibition of EPS Production: Downregulates the synthesis of biofilm matrix components like Pel , Psl , and Vibrio polysaccharide (VPS) .

  • Motility Activation: Relieves repression of flagellar gene expression (e.g., via FleQ in P. aeruginosa), promoting swimming motility.

  • Dispersal: Induces the release of bacteria from established biofilms into the planktonic phase, where they are susceptible to antibiotics and immune clearance.

Visualization: c-di-GMP Inhibition Pathway

G GTP 2 x GTP DGC Diguanylate Cyclase (GGDEF Domain) GTP->DGC Substrate cdiGMP Cyclic di-GMP (Second Messenger) DGC->cdiGMP Synthesis Inhibitor This compound Inhibitor->DGC Inhibits Inhibitor->cdiGMP Reduces Levels Effectors Effectors (PelD, FleQ, VpsT) cdiGMP->Effectors Activates Dispersion Biofilm Dispersion (Planktonic State) cdiGMP->Dispersion Low Levels Trigger Biofilm Biofilm Formation (Sessile State) Effectors->Biofilm Promotes

Caption: Schematic of DGC inhibition by this compound, leading to reduced c-di-GMP and biofilm dispersion.

Experimental Validation Protocols

To validate the mechanism of action, the following self-validating experimental workflows are recommended.

In Vitro DGC Inhibition Assay

Objective: Quantify the direct inhibition of purified DGC enzymes (e.g., WspR).[1]

  • Reagents: Recombinant WspR protein, GTP, Pyrophosphatase, Malachite Green Phosphate Assay kit.

  • Protocol:

    • Incubate 1 µM WspR with varying concentrations of This compound (0.1 - 100 µM) in reaction buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5).

    • Initiate reaction with 100 µM GTP.

    • Incubate at 30°C for 30 minutes.

    • Add Pyrophosphatase to convert released pyrophosphate (PPi) to inorganic phosphate (Pi).

    • Measure Pi using Malachite Green reagent (Absorbance at 620 nm).

  • Validation: A dose-dependent decrease in absorbance confirms direct enzyme inhibition.

Intracellular c-di-GMP Quantification (LC-MS/MS)

Objective: Confirm cellular target engagement.

  • Culture: Grow P. aeruginosa (PAO1) to exponential phase in the presence of the inhibitor (10 µM) or DMSO control.

  • Extraction: Pellet cells, lyse with cold extraction solvent (acetonitrile/methanol/water 40:40:20).

  • Analysis: Analyze supernatant via LC-MS/MS using a C18 column. Monitor the transition m/z 691 → 152 (characteristic of c-di-GMP).

  • Normalization: Normalize c-di-GMP levels to total cellular protein.

  • Result: Significant reduction (e.g., >50%) in inhibitor-treated cells vs. control.[3]

Flow Cell Biofilm Assay

Objective: Visualize biofilm inhibition and dispersion.

  • Setup: Inoculate flow cell channels with GFP-tagged bacteria.

  • Treatment: Perfuse media containing the inhibitor (10-50 µM) continuously for 24-48 hours.

  • Imaging: Acquire Z-stack images using Confocal Laser Scanning Microscopy (CLSM) .

  • Quantification: Use COMSTAT software to calculate total biomass and average thickness.

  • Outcome: Reduced biomass and "flatter" microcolonies compared to the mushroom-shaped structures in controls.

Therapeutic Implications

  • Adjuvant Therapy: As this compound does not kill bacteria directly (bacteriostatic/anti-virulence), it exerts low selective pressure for resistance. It is best used in combination with conventional antibiotics (e.g., Tobramycin, Ciprofloxacin) to eradicate the dispersed, susceptible planktonic cells.

  • Clinical Targets:

    • Cystic Fibrosis: P. aeruginosa lung infections.[5]

    • Medical Device Infections: Catheter-associated urinary tract infections (CAUTI).

    • Cholera: Disruption of V. cholerae biofilms in aquatic reservoirs or host intestine.

References

  • Sambanthamoorthy, K. et al. (2012). "Identification of Small Molecules That Antagonize Diguanylate Cyclase Enzymes To Inhibit Biofilm Formation." Antimicrobial Agents and Chemotherapy, 56(10), 5202–5211. Link

  • Opoku-Temeng, C. et al. (2016). "Cyclic di-GMP signaling as a target for antibiofilm drug development." Molecules, 21(8), 1114. Link

  • Sambanthamoorthy, K. et al. (2014).[5] "Strategies and Approaches for Discovery of Small Molecule Disruptors of Biofilm Physiology." Frontiers in Cellular and Infection Microbiology, 4, 19. Link

Sources

Precision-Engineering the Amide Scaffold: The 2-Fluorobenzamide Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-fluorobenzamide scaffold represents a privileged substructure in modern medicinal chemistry, distinguished not merely by the presence of a halogen, but by the specific ortho-positioning of the fluorine atom. This structural decision is rarely arbitrary; it is a calculated tactic to induce conformational rigidity via intramolecular hydrogen bonding (IMHB), modulate lipophilicity (


), and block specific metabolic oxidation sites.

This guide dissects the physicochemical rationale, synthetic pathways, and therapeutic applications of 2-fluorobenzamide derivatives, with a specific focus on their dominant role as FtsZ inhibitors in next-generation antibacterials.[1]

Part 1: The Physicochemical Rationale (The "Why")

In drug design, the amide bond is ubiquitous, yet often suffers from free rotation that imposes an entropic penalty upon protein binding. The introduction of a fluorine atom at the 2-position (ortho) of the benzamide ring creates a specific "conformational lock."

The Intramolecular Hydrogen Bond (IMHB)

The defining feature of 2-fluorobenzamides is the formation of a pseudo-six-membered ring between the amide nitrogen proton (


) and the ortho-fluorine (

).
  • Mechanism: The fluorine atom acts as a weak hydrogen bond acceptor.[2]

  • Geometry: This interaction forces the amide moiety to become coplanar with the phenyl ring.

  • Energetic Consequence: By pre-organizing the molecule into a planar conformation, the ligand pays a lower entropic cost when binding to a receptor that requires a flat topology (e.g., the interdomain cleft of FtsZ).

Metabolic Stability

The 2-position is frequently a site of Phase I metabolic attack (hydroxylation) or a gateway for hydrolysis.

  • C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering the 2-position resistant to cytochrome P450-mediated oxidation.

  • Electronic Shielding: The electronegativity of fluorine pulls electron density from the aromatic ring, slightly deactivating it toward electrophilic metabolic attacks.

Visualization: The Conformational Lock

The following diagram illustrates the equilibrium shift caused by the ortho-fluorine.

ConformationalLock OpenState Open Conformer (High Entropy) Transition Equilibrium OpenState->Transition Rotation ClosedState Planar 'Locked' Conformer (Low Entropy, Bioactive) Transition->ClosedState Stabilization HBond N-H...F Interaction (< 2.2 Å) ClosedState->HBond

Caption: The ortho-fluorine atom traps the amide in a planar conformation via an intramolecular hydrogen bond, reducing the entropic penalty of binding.

Part 2: Therapeutic Case Study – FtsZ Inhibition

The most authoritative application of 2-fluorobenzamides (and 2,6-difluorobenzamides) is in the inhibition of FtsZ (Filamentous temperature-sensitive Z), a bacterial cytoskeletal protein essential for cell division.

Mechanism of Action

FtsZ polymerizes to form the Z-ring at the center of a dividing bacterium. 2-fluorobenzamide derivatives (such as the reference compound PC190723 ) bind to the interdomain cleft of FtsZ, stabilizing the polymeric state and preventing the dynamic depolymerization required for Z-ring constriction. This leads to filamentation and bacterial cell death.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of the 2-fluoro motif and alkoxy substitutions on antibacterial potency (Minimum Inhibitory Concentration, MIC).

Compound ClassR-Group (3-position)Core ScaffoldMIC (S. aureus) µg/mLMechanism Note
Reference (Benzamide) HBenzamide> 64Lack of planarity reduces binding affinity.
PC190723 Analog -O-CH2-Thiazole2,6-Difluorobenzamide0.5 - 1.0High potency; 2,6-diF locks conformation tightly.
Mono-2-Fluoro -O-Alkyl2-Fluorobenzamide2.0 - 4.0Retains activity; slightly more flexible than difluoro.
3-Alkoxy Derivative -O-(CH2)3-Cl2,6-Difluorobenzamide0.25Hydrophobic tail improves uptake/binding.

Data synthesized from recent SAR studies on benzamide FtsZ inhibitors [1][3].[1][3][4][5]

Visualization: FtsZ Inhibition Pathway

FtsZ_Inhibition FtsZ_Monomer FtsZ Monomers (GTP-bound) Polymerization Polymerization FtsZ_Monomer->Polymerization Z_Ring Dynamic Z-Ring (Cell Center) Polymerization->Z_Ring Normal Cycle Stabilized_Filament Frozen Filament (No Constriction) Polymerization->Stabilized_Filament Drug Induced Division Cell Constriction & Division Z_Ring->Division Inhibitor 2-Fluorobenzamide Inhibitor Inhibitor->Polymerization Binds Interdomain Cleft Death Filamentation & Cell Death Stabilized_Filament->Death

Caption: 2-fluorobenzamides stabilize FtsZ polymers, preventing Z-ring constriction and causing bacterial cell death.

Part 3: Synthetic Methodologies

Synthesizing 2-fluorobenzamides requires attention to the electronic effects of the fluorine atom, which renders the carbonyl carbon more electrophilic but can also introduce steric hindrance during coupling.

Protocol A: Acid Chloride Method (Robust)

Best for: Stable amines and large-scale synthesis.

  • Activation: Dissolve 2-fluorobenzoic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at 0°C to RT for 2 hours.

    • Causality: DMF catalyzes the formation of the Vilsmeier-Haack intermediate, accelerating acid chloride formation.

  • Coupling: Evaporate solvent/excess oxalyl chloride (crucial to prevent side reactions). Redissolve residue in DCM. Add the amine (1.1 eq) and Et3N (2.0 eq) at 0°C.

  • Workup: Wash with 1M HCl (remove unreacted amine) and sat. NaHCO3 (remove unreacted acid).

  • Self-Validation: Monitor by TLC. The 2-fluorobenzamide product typically runs higher (less polar) than the starting acid due to the capping of the polar carboxylic group.

Protocol B: HATU Coupling (Mild)

Best for: Complex amines or substrates with acid-sensitive groups.

  • Mixture Preparation: Combine 2-fluorobenzoic acid (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in dry DMF. Stir for 10 minutes.

    • Causality: Pre-activation forms the active ester (OAt-ester), which is more reactive than the acid but less prone to racemization than the acid chloride.

  • Addition: Add the amine (1.0 eq). Stir at RT for 4-12 hours.

  • Purification: Dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF.

    • Note: The 2-fluoro substituent does not significantly hinder HATU coupling, unlike bulky 2,6-disubstituted systems.

Part 4: ADMET Considerations & Optimization

While the 2-fluorobenzamide core is robust, it presents specific ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) challenges that must be managed.

Solubility vs. Permeability

The planar conformation induced by the 2-fluoro group (see Part 1) enhances binding but also facilitates


-

stacking
in the solid state.
  • Problem: This leads to high crystal lattice energy and poor aqueous solubility (often < 10 µg/mL).

  • Solution: Incorporate solubilizing tails at the 3- or 4-position, such as morpholine, piperazine, or alkoxy-linked amines (as seen in PC190723 analogs) [4].

Metabolic Liability

Although the fluorine protects the ortho-position, the amide bond itself remains susceptible to amidases.

  • Optimization: Steric shielding of the amide nitrogen (e.g., N-alkyl substitution) can reduce hydrolysis rates, though this must be balanced against the loss of the N-H...F hydrogen bond if the N-H is removed. Crucial Note: If the N-H is replaced (e.g., N-methyl), the conformational lock is lost. Therefore, modifications are usually restricted to the phenyl rings.

References

  • Biomedical & Pharmacology Journal. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. [Link][6]

  • MDPI. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide: Crystal Structure and Conformational Analysis. [Link]

  • ChemMedChem. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. [Link]

Sources

N-(4-anilinophenyl)-2-fluorobenzamide safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Handling, Safety, and Application of N-(4-anilinophenyl)-2-fluorobenzamide

Substance Identification & Chemical Profile

This compound is a specialized chemical intermediate primarily utilized in the discovery of kinase inhibitors (specifically MEK and FAK pathways) and histone deacetylase (HDAC) probes.[1] It combines a redox-active diphenylamine core with a pharmacologically active 2-fluorobenzoyl moiety.[1][2]

PropertySpecification
Chemical Name This compound
Synonyms 2-Fluoro-N-[4-(phenylamino)phenyl]benzamide; 4'-Anilino-2-fluorobenzanilide
Molecular Formula C₁₉H₁₅FN₂O
Molecular Weight 306.34 g/mol
CAS Number Not widely listed (Research Chemical).[1] Analogous to 5249-49-0 (unsubstituted).[1][2]
SMILES O=C(Nc1ccc(Nc2ccccc2)cc1)c3ccccc3F
Appearance Off-white to pale grey crystalline solid
Solubility Soluble in DMSO, DMF, DCM; Insoluble in Water

Hazard Identification (GHS Classification)

Note: As a research chemical, specific toxicological data may be limited.[2] The following classification is derived via Read-Across Toxicology from the parent structures: N-phenyl-p-phenylenediamine (CAS 101-54-2) and 2-fluorobenzoyl chloride (CAS 393-52-2).[1]

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCausality (SAR Analysis)
Skin Irritation Cat. 2H315: Causes skin irritation.[1][2]Amide functionality and lipophilic nature allow dermal penetration/irritation.[1][2]
Eye Irritation Cat. 2AH319: Causes serious eye irritation.[1][2][3]Standard hazard for halogenated benzamides.[1][2]
Skin Sensitization Cat. 1H317: May cause an allergic skin reaction.[1][2]Critical: Derived from the p-phenylenediamine core, a known potent sensitizer.[1][2]
STOT - RE Cat. 2H373: May cause damage to organs (Blood, Liver, Kidney) through prolonged exposure.[4][5]Diphenylamines are known to induce methemoglobinemia and liver stress.[1][2][4]
Aquatic Toxicity Chronic 1H410: Very toxic to aquatic life with long lasting effects.[1][2][3][5]High LogP (lipophilicity) and amine core suggest bioaccumulation and aquatic toxicity.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume.[1][2][5]

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/protective clothing/eye protection.[1][2]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2]

Experimental Protocol: Synthesis & Purification

This protocol utilizes a nucleophilic acyl substitution under Schotten-Baumann conditions.[1][2] It is designed to minimize oxidation of the diphenylamine core.[1][2]

Reagents:
  • N-phenyl-p-phenylenediamine (4-ADPA): 1.0 equiv (e.g., 1.84 g, 10 mmol)

  • 2-Fluorobenzoyl chloride: 1.1 equiv (e.g., 1.74 g, 11 mmol)[2]

  • Triethylamine (TEA): 1.2 equiv (e.g., 1.21 g, 12 mmol)

  • Dichloromethane (DCM): Anhydrous, 50 mL

Step-by-Step Methodology:
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-ADPA in anhydrous DCM .

  • Base Addition: Add TEA to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.

  • Acylation: Dropwise add 2-fluorobenzoyl chloride (diluted in 5 mL DCM) over 15 minutes. The solution may darken slightly due to trace oxidation of the amine, but the amide product is stable.[2]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).[2] The starting amine spot (lower Rf, stains purple with ninhydrin) should disappear.[2]

  • Quench: Quench with 1M HCl (20 mL) to neutralize excess TEA and remove unreacted amine.

  • Workup:

    • Separate the organic layer.[1][2]

    • Wash with Sat. NaHCO₃ (20 mL) to remove residual acid.

    • Wash with Brine (20 mL).[2]

    • Dry over Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) . If purity <95%, perform flash column chromatography (SiO₂, Gradient 0-30% EtOAc in Hexanes).[2]

Visualizations

Figure 1: Synthesis Logic & Reaction Pathway

This diagram illustrates the chemical transformation and the critical control points (Temperature, pH) to ensure product integrity.

SynthesisWorkflow cluster_reagents Reagents cluster_reaction Reaction Conditions cluster_workup Workup & Purification ADPA 4-ADPA (Amine Nucleophile) Mix Mixing @ 0°C (DCM Solvent) ADPA->Mix FBC 2-F-Benzoyl Chloride (Electrophile) FBC->Mix TEA Triethylamine (Base Scavenger) TEA->Mix Stir Stir 4-6h @ 25°C (N2 Atmosphere) Mix->Stir Quench Acid Wash (1M HCl) Removes unreacted amine Stir->Quench BaseWash Base Wash (NaHCO3) Removes acid Quench->BaseWash Cryst Recrystallization (EtOH/Water) BaseWash->Cryst Product This compound (Target API Intermediate) Cryst->Product

Caption: Synthesis workflow highlighting the Schotten-Baumann acylation pathway and purification strategy.

Figure 2: Safety & Exposure Control Flowchart

A self-validating safety protocol for handling diphenylamine derivatives.

SafetyProtocol cluster_ppe Required PPE cluster_hazard Hazard Response Start Handling this compound Gloves Nitrile Gloves (Double layer recommended) Start->Gloves Resp N95/P100 Respirator (Dust Control) Start->Resp Eyes Safety Goggles (Eye Irritant) Start->Eyes SkinContact Skin Contact? (Sensitizer Risk) Wash Wash w/ Soap & Water (Do NOT use solvent) SkinContact->Wash YES Spill Spill? Clean Wet Wipe/HEPA Vac (Avoid Dust) Spill->Clean YES

Caption: Operational safety flowchart emphasizing sensitization risks and spill management.

Handling, Storage, and Stability

  • Storage Conditions: Store at 2–8°C (Refrigerated). The diphenylamine moiety is susceptible to oxidation (browning) upon prolonged exposure to light and air.[2] Store in amber vials under an inert atmosphere (Argon/Nitrogen) if possible.

  • Stability: Stable under recommended storage conditions.[1][2][4] Avoid strong oxidizing agents.[1][2][5]

  • Incompatibility: Incompatible with strong acids and strong bases (hydrolysis of the amide bond).[2]

Applications in Drug Discovery

  • MEK Inhibitor Development: The N-phenyl-p-phenylenediamine scaffold is a structural pharmacophore found in MEK inhibitors (e.g., Cobimetinib intermediates).[1][2] The 2-fluoro substitution on the benzamide ring often modulates metabolic stability (blocking P450 oxidation sites) and alters the dihedral angle of the amide bond, improving binding affinity in the ATP-binding pocket.

  • HDAC Inhibition: Functionalized benzamides are classic "Zinc Binding Groups" (ZBG) in Histone Deacetylase inhibitors.[1][2] This molecule serves as a hydrophobic "cap" or linker region probe to test isoform selectivity (specifically HDAC1/3).[2]

  • Material Science: As a diphenylamine derivative, it possesses antioxidant properties, making it a candidate for stabilizing polymers against oxidative degradation.[2][4]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 71572, 4-Fluorobenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 681265, N-(4-anilinophenyl)benzamide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: N-phenyl-p-phenylenediamine (CAS 101-54-2).[1][2] Retrieved from [Link]

  • MDPI (2023). Structure and Synthesis of Fluorinated Benzamides. Molecules, 28(14).[2] Retrieved from [Link]

Sources

Methodological & Application

Western blot analysis using N-(4-anilinophenyl)-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Validating the Cellular Activity of N-(4-anilinophenyl)-2-fluorobenzamide, a Novel MEK1/2 Kinase Inhibitor, via Western Blot Analysis

For Research Use Only. Not for use in diagnostic procedures.

Document ID: AN-WB-4A2FB-20260216

Introduction: Targeting the MAPK/ERK Pathway

The Ras-Raf-MEK-ERK signaling pathway, a critical branch of the Mitogen-Activated Protein Kinase (MAPK) cascade, is a central regulator of fundamental cellular processes, including proliferation, differentiation, survival, and migration.[][2] This pathway transmits signals from cell surface receptors, such as receptor tyrosine kinases (RTKs), to the nucleus, ultimately controlling gene expression.[2][3] The core of this cascade involves a sequential activation of kinases: Ras activates Raf, which in turn phosphorylates and activates MEK (MEK1 and MEK2).[2][4] Activated MEK then acts as a dual-specificity kinase, phosphorylating and activating the terminal kinases, ERK1 and ERK2.[4][5]

Given its crucial role, aberrant activation of the MAPK/ERK pathway is implicated in a significant fraction of human cancers, making its components highly attractive targets for therapeutic intervention.[5] this compound is a novel, potent, and selective small molecule inhibitor targeting the kinase activity of MEK1/2. Its benzamide scaffold is a recognized pharmacophore in the design of various kinase inhibitors.[6][7][8] By inhibiting MEK, this compound prevents the phosphorylation and subsequent activation of ERK1/2, thereby blocking downstream signaling and inhibiting the proliferation of cancer cells driven by this pathway.

This application note provides a comprehensive, field-proven protocol for researchers to validate the mechanism of action and quantify the cellular potency of this compound using Western blot analysis. The primary readout is the dose-dependent reduction in phosphorylated ERK1/2 (p-ERK1/2) levels in a relevant cancer cell line.

Principle of the Assay

The efficacy of a targeted kinase inhibitor is most directly assessed by measuring its effect on the phosphorylation of its immediate downstream substrate.[9][10] This protocol utilizes Western blotting, a robust immunodetection technique, to quantify the levels of both the phosphorylated (active) form of ERK1/2 and the total ERK1/2 protein in cell lysates.

Cells with a constitutively active MAPK/ERK pathway (e.g., those with a BRAF or Ras mutation) are treated with increasing concentrations of this compound. Following treatment, cells are lysed, and the proteins are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific to p-ERK1/2 (Thr202/Tyr204). After detection, the membrane is stripped and re-probed with an antibody that recognizes total ERK1/2 protein.[10][11]

The total ERK1/2 signal serves as a crucial loading control, ensuring that any observed decrease in the p-ERK1/2 signal is a direct result of MEK inhibition by the compound, rather than variations in protein loading or protein degradation.[10][11] Densitometric analysis of the p-ERK1/2 signal normalized to the total ERK1/2 signal allows for the determination of the inhibitor's potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce the p-ERK signal by 50%).[12]

Materials and Reagents

Reagent/MaterialRecommended SupplierCatalog #
Compound
This compoundN/A (User Supplied)N/A
DMSO, AnhydrousSigma-AldrichD2650
Cell Culture
A375 Human Melanoma Cell Line (BRAF V600E)ATCCCRL-1619
DMEM High GlucoseGibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-Streptomycin (100X)Gibco15140122
Lysis & Protein Quantification
RIPA Lysis and Extraction BufferThermo Fisher89900
Protease Inhibitor Cocktail (100X)Cell Signaling Technology5871
Phosphatase Inhibitor Cocktail 2 (100X)Sigma-AldrichP5726
Phosphatase Inhibitor Cocktail 3 (100X)Sigma-AldrichP0044
Pierce BCA Protein Assay KitThermo Fisher23225
Western Blotting Reagents
NuPAGE™ 4-12% Bis-Tris GelsInvitrogenNP0321BOX
NuPAGE™ MES SDS Running Buffer (20X)InvitrogenNP0002
iBlot™ 2 Transfer Stacks, PVDFInvitrogenIB24001
Antibodies & Detection
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (D13.14.4E) XP® Rabbit mAbCell Signaling Technology4370
p44/42 MAPK (Erk1/2) (137F5) Rabbit mAbCell Signaling Technology4695
Anti-rabbit IgG, HRP-linked AntibodyCell Signaling Technology7074
SignalFire™ ECL ReagentCell Signaling Technology6883
Buffers
Tris Buffered Saline (TBS) (10X)Bio-Rad1706435
Tween® 20Sigma-AldrichP9416
Bovine Serum Albumin (BSA), Fraction VSigma-AldrichA7906

Detailed Experimental Protocol

Workflow Overview

The following diagram outlines the complete experimental workflow from cell treatment to data analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_wb Western Blot cluster_analysis Analysis a 1. Seed A375 Cells in 6-well Plates c 3. Treat Cells with Compound (e.g., 2 hours) a->c b 2. Prepare Serial Dilutions of This compound b->c d 4. Lyse Cells & Harvest Protein c->d e 5. Quantify Protein (BCA Assay) d->e f 6. SDS-PAGE Separation e->f g 7. Protein Transfer to PVDF f->g h 8. Blocking g->h i 9. Primary Antibody Incubation (anti-p-ERK) h->i j 10. Secondary Antibody & Detection i->j k 11. Stripping Membrane j->k l 12. Re-probe with Primary Antibody (anti-Total-ERK) k->l m 13. Secondary Antibody & Detection l->m n 14. Image Acquisition m->n o 15. Densitometry & Normalization (p-ERK / Total ERK) n->o p 16. IC50 Curve Generation o->p

Caption: Experimental workflow for inhibitor validation.

Step 1: Cell Culture and Treatment
  • Cell Seeding: Seed A375 cells in 6-well plates at a density of 0.5 x 10^6 cells/well in complete DMEM. Culture overnight at 37°C, 5% CO2 to allow for adherence.

    • Expert Insight: Seeding density is critical. Cells should be approximately 80-90% confluent at the time of treatment to ensure robust and consistent signaling activity.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this stock, create a 10-point, 3-fold serial dilution series in complete DMEM. Also prepare a vehicle control (DMSO equivalent to the highest compound concentration).

  • Treatment: Aspirate the old media from the cells and replace it with the media containing the compound dilutions or vehicle control. Incubate for 2 hours at 37°C, 5% CO2.

    • Expert Insight: A 2-hour treatment time is typically sufficient to observe maximal inhibition of ERK phosphorylation. A time-course experiment (e.g., 0.5, 1, 2, 4 hours) can be performed initially to optimize this duration for your specific cell line.

Step 2: Cell Lysis and Protein Quantification
  • Lysis Buffer Preparation: Prepare complete lysis buffer by supplementing RIPA buffer with protease and phosphatase inhibitors immediately before use. For every 1 mL of RIPA, add 10 µL of Protease Inhibitor Cocktail, 10 µL of Phosphatase Inhibitor Cocktail 2, and 10 µL of Phosphatase Inhibitor Cocktail 3. Keep on ice.

    • Causality: Phosphatase inhibitors are absolutely essential to preserve the phosphorylation state of proteins like ERK, which can be rapidly dephosphorylated upon cell lysis.[11] Protease inhibitors prevent protein degradation.

  • Cell Lysis: Place culture plates on ice. Aspirate media and wash wells once with 1 mL of ice-cold PBS. Aspirate PBS completely.

  • Add 100 µL of complete lysis buffer to each well. Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Agitate the tubes for 30 minutes at 4°C.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's protocol.

Step 3: SDS-PAGE and Western Blotting
  • Sample Preparation: Normalize all samples to the same concentration (e.g., 1.0 µg/µL) with lysis buffer. Add NuPAGE™ LDS Sample Buffer (4X) and NuPAGE™ Sample Reducing Agent (10X) and heat at 70°C for 10 minutes.

  • Electrophoresis: Load 20 µg of protein per lane into a NuPAGE™ 4-12% Bis-Tris Gel. Run the gel in 1X MES SDS Running Buffer at 150V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using the iBlot™ 2 Dry Blotting System, following the manufacturer's protocol.

    • Expert Insight: PVDF membranes are recommended for their high binding capacity and mechanical strength, which is advantageous for protocols involving stripping and re-probing.

  • Blocking: Following transfer, immediately place the membrane in a blocking buffer (5% w/v BSA in 1X TBST) and incubate for 1 hour at room temperature with gentle agitation.

    • Causality: Blocking prevents non-specific binding of the primary and secondary antibodies to the membrane, which is the primary cause of high background signal. BSA is often preferred over non-fat milk for phospho-antibody detection as milk contains phosphoproteins that can increase background.

Step 4: Immunodetection of p-ERK1/2
  • Primary Antibody Incubation: Dilute the Phospho-p44/42 MAPK (p-ERK1/2) antibody 1:2000 in blocking buffer. Incubate the membrane in this solution overnight at 4°C with gentle agitation.[13]

  • Washing: Wash the membrane three times for 5 minutes each with 15 mL of 1X TBST.

  • Secondary Antibody Incubation: Dilute the Anti-rabbit IgG, HRP-linked antibody 1:2000 in blocking buffer. Incubate the membrane for 1 hour at room temperature.

  • Washing: Repeat the wash step as described above.

  • Detection: Prepare the SignalFire™ ECL Reagent as instructed. Incubate the membrane with the ECL reagent for 1 minute. Capture the chemiluminescent signal using a digital imager. Expose for multiple durations to ensure the signal is within the linear range of the camera.

Step 5: Detection of Total ERK1/2
  • Stripping (if necessary): If using chemiluminescence, the same blot can be stripped. Wash the membrane briefly in TBST, then incubate in a mild stripping buffer (e.g., Restore™ Western Blot Stripping Buffer, Thermo Fisher) according to the manufacturer's instructions. Wash thoroughly post-stripping.

  • Re-Blocking: Block the stripped membrane again for 1 hour in 5% BSA in TBST.

  • Primary Antibody Incubation: Dilute the p44/42 MAPK (Total ERK1/2) antibody 1:1000 in blocking buffer. Incubate the membrane overnight at 4°C.

  • Washing and Detection: Repeat the washing, secondary antibody incubation, and detection steps as described for p-ERK1/2.

Data Analysis and Expected Results

Signaling Pathway Context

The diagram below illustrates the targeted step within the MAPK/ERK signaling cascade. This compound directly inhibits MEK1/2, preventing the phosphorylation of ERK1/2.

G RTK Growth Factor Receptor (e.g., EGFR) Ras Ras-GTP RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylation pERK p-ERK1/2 ERK->pERK TF Transcription Factors (e.g., c-Myc, Elk-1) pERK->TF Nuclear Translocation Response Cell Proliferation, Survival, etc. TF->Response Inhibitor N-(4-anilinophenyl) -2-fluorobenzamide Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK pathway.

Quantification and Interpretation
  • Densitometry: Using image analysis software (e.g., ImageJ), quantify the band intensity for p-ERK and Total ERK for each lane.

  • Normalization: For each sample, calculate the normalized p-ERK signal by dividing the p-ERK band intensity by the corresponding Total ERK band intensity. This ratio corrects for any minor variations in protein loading.

  • Data Presentation: Express the normalized p-ERK signal for each treated sample as a percentage of the vehicle control (DMSO-treated) sample.

Table 1: Example Data and Analysis

[Compound] (nM)p-ERK SignalTotal ERK SignalNormalized Signal (p-ERK/Total)% of Control
0 (Vehicle)15,20014,8001.027100.0%
114,10014,9500.94391.8%
311,50014,7000.78276.2%
107,80015,1000.51750.3%
304,10014,6000.28127.4%
1001,25014,8500.0848.2%
30045015,0000.0302.9%
  • IC50 Determination: Plot the "% of Control" values against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value. A successful experiment will show a dose-dependent decrease in p-ERK levels, while Total ERK levels remain constant across all treatments.

Troubleshooting

IssuePossible Cause(s)Solution(s)
No/Weak p-ERK Signal - Inactive signaling pathway.- Phosphatase activity.- Inefficient antibody binding.- Ensure use of a cell line with known pathway activation (e.g., BRAF/Ras mutant).- Always use fresh phosphatase inhibitors in lysis buffer.- Optimize primary antibody concentration and incubation time.
High Background - Insufficient blocking.- Antibody concentration too high.- Inadequate washing.- Increase blocking time to 1.5-2 hours.- Titrate primary and secondary antibodies.- Increase number and/or duration of TBST washes.
Total ERK Signal Decreases with Treatment - Compound induces protein degradation.- Uneven protein loading.- This is a valid biological result; note it in the findings.- Re-run the experiment, carefully verifying protein quantification and loading steps.
Inconsistent Results - Variation in cell confluency.- Inconsistent incubation times.- Degradation of compound stock.- Standardize cell seeding and growth times.- Use a precise timer for all incubations.- Aliquot and store compound stock at -80°C; avoid repeated freeze-thaw cycles.

References

  • Crespo, P., & Chi, H. (2021). The MEK/ERK Network as a Therapeutic Target in Human Cancer. Molecular Cancer Research, 19(3), 361-384. [Link]

  • Sun, L., et al. (2017). The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC. Oncology Letters, 13(5), 3341-3347. [Link]

  • Wikipedia. (2024). MAPK/ERK pathway. [Link]

  • Sino Biological. (n.d.). MAPK/Erk Pathway. [Link]

  • Hirata, E., et al. (2018). New Mechanisms of Resistance to MEK Inhibitors in Melanoma Revealed by Intravital Imaging. Cancer Research, 78(2), 524-537. [Link]

  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. [Link]

  • Bryant, K. L., et al. (2019). MEK inhibitors induce Mcl-1 protein expression in PDACs. ResearchGate. [Link]

  • Bluemn, E. G., et al. (2011). PD325901 is selective for MEK inhibition in vivo. ResearchGate. [Link]

  • Li, Y., et al. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 30(16), 3982. [Link]

  • Torka, D., et al. (2018). Selective Inhibition of the Myeloid Src-Family Kinase Fgr Potently Suppresses AML Cell Growth in Vitro and in Vivo. Cancer Research, 78(12), 3349-3360. [Link]

  • Kushwaha, N., et al. (2004). Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases. Bioorganic & Medicinal Chemistry, 12(13), 3569-3575. [Link]

  • Various Authors. (2015). Does any one have experience using Western blotting to measure IC50 in cell based phosphorylation assay? ResearchGate. [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

  • Takemoto, H., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1149-1152. [Link]

  • Bakulina, O., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3546. [Link]

  • Chen, X., et al. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology, 10, 592385. [Link]

  • Liu, Y., et al. (2021). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 26(21), 6484. [Link]

  • K. T., S., et al. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2024(1), M1827. [Link]

  • Weng, L., et al. (2013). Lead optimization of a 4-aminopyridine benzamide scaffold to identify potent, selective, and orally bioavailable TYK2 inhibitors. Journal of Medicinal Chemistry, 56(11), 4562-4578. [Link]

  • K. T., S., et al. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2023(3), M1705. [Link]

  • Laajala, M., et al. (2023). Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. Pharmaceutics, 15(3), 1028. [Link]

  • Cheng, D., et al. (2009). N-(2-Diethylaminoethyl)-4-[18F]fluorobenzamide for imaging melanoma. Molecular Imaging and Biology, 11(6), 468-476. [Link]

  • Kennedy, A. J., et al. (2022). A Universal and Modular Scaffold for Heparanase Activatable Probes and Drugs. ACS Chemical Biology, 17(11), 3239-3248. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Degradation of N-(4-anilinophenyl)-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist (Chemistry/Stability Division) Reference ID: TS-DEG-2FB-ANI

Introduction

Welcome to the technical support hub for N-(4-anilinophenyl)-2-fluorobenzamide . As researchers working with this scaffold—likely in the context of kinase inhibitor development or as a structural intermediate—you are dealing with a molecule containing two distinct reactive centers: a hydrolytically sensitive amide linkage and an oxidatively labile diphenylamine (aniline) moiety .

This guide moves beyond generic advice. It applies first-principles organic chemistry and forced degradation data to help you identify impurities, troubleshoot HPLC anomalies, and stabilize your formulations.

Module 1: Degradation Pathway Analysis

The Degradation Map

The stability profile of this compound is defined by three primary stress pathways. Understanding these allows you to predict "ghost peaks" in your chromatograms.

Pathway A: Amide Hydrolysis (Acid/Base Catalyzed)

The central amide bond is the weak link under pH extremes.

  • Mechanism: Nucleophilic attack of water/hydroxide on the carbonyl carbon.

  • Products:

    • 2-Fluorobenzoic acid: An acidic fragment that will elute early in Reverse Phase (RP) HPLC (low pH mobile phase).

    • N-phenylbenzene-1,4-diamine (4-Aminodiphenylamine): A basic amine fragment. Note: This fragment is highly reactive and can further oxidize.

Pathway B: Oxidative Dehydrogenation (Quinone Formation)

The "anilinophenyl" (diphenylamine) portion is electron-rich and susceptible to radical oxidation.

  • Mechanism: Loss of electrons/protons from the secondary amine nitrogen.

  • Observation: Samples turning yellow, brown, or pink indicate this pathway.

  • Products: Quinone-diimines or N-oxides.

Pathway C: Photolytic Defluorination

While less common than hydrolysis, the ortho-fluorine on the benzamide ring can undergo nucleophilic aromatic substitution or homolytic cleavage under high-intensity UV light.

Pathway Visualization

DegradationPathways Parent Parent: This compound Acid Degradant A: 2-Fluorobenzoic acid (Acidic, Early Eluting) Parent->Acid Hydrolysis (Acid/Base/H2O) Amine Degradant B: 4-Aminodiphenylamine (Basic, Reactive) Parent->Amine Hydrolysis Quinone Degradant C: Quinone-diimine Species (Yellow/Brown Color) Parent->Quinone Oxidation (Air/Peroxide) NOxide Degradant D: N-Oxide Derivative (+16 Da shift) Parent->NOxide Oxidation Amine->Quinone 2ndary Oxidation

Figure 1: Primary degradation pathways showing the cleavage of the amide bond and oxidation of the aniline moiety.

Module 2: Troubleshooting Guide (FAQs)

Scenario 1: "I see a new peak eluting before the main peak."

Diagnosis: Likely Hydrolysis .[1]

  • The Science: The cleavage product 2-fluorobenzoic acid is significantly more polar than the parent molecule. In standard C18 RP-HPLC (acidic mobile phase), the carboxylic acid functionality keeps it hydrophilic.

  • Confirmation Step:

    • Check the UV spectrum of the impurity. Does it lack the "double hump" characteristic of the diphenylamine system?

    • Run the sample in Negative Mode ESI-MS. 2-fluorobenzoic acid ionizes strongly in negative mode (

      
       m/z).
      
Scenario 2: "My solid sample has turned from white to off-white/yellow."

Diagnosis: Oxidation (Surface Autoxidation).

  • The Science: Anilines and diphenylamines are notorious for "browning." This is often trace formation of quinone-imines or azo-coupling products. Even 0.1% degradation can cause visible color change due to the high extinction coefficient of these conjugated systems.

  • Actionable Advice:

    • Store under Nitrogen/Argon.

    • Protect from light (amber vials).

    • Note: This degradation might be too low to detect by HPLC (<0.05%) but is visible to the naked eye.

Scenario 3: "Mass Spec shows a +16 Da peak."

Diagnosis: N-Oxidation .

  • The Science: The secondary amine in the diphenylamine chain reacts with peroxides or dissolved oxygen to form an N-oxide (

    
    ).
    
  • Differentiation: Hydroxylation of the phenyl ring (also +16 Da) is possible but less likely without metabolic enzymes (CYP450). N-oxidation is the primary chemical stability risk.

Module 3: Experimental Protocols

To validate your method or identify an unknown impurity, you must force the degradation to generate reference standards.

Forced Degradation Workflow
Stress ConditionReagent / ConditionTarget DurationExpected Outcome
Acid Hydrolysis 1N HCl, 60°C2–6 HoursFormation of 2-fluorobenzoic acid & 4-aminodiphenylamine .
Base Hydrolysis 1N NaOH, 60°C1–4 HoursRapid hydrolysis. Caution: Base may also degrade the silica column if not neutralized.
Oxidation 3%

, RT
1–24 HoursFormation of N-oxides and Quinone-imines .
Photolysis UV (ICH Q1B), 1.2M Lux hours24–48 HoursPotential defluorination or ring cyclization.
Step-by-Step Stress Testing Protocol

Objective: Generate "Degradant A" (Acid Hydrolysis Product) for retention time confirmation.

  • Preparation: Dissolve 10 mg of this compound in 5 mL of Acetonitrile (ACN).

  • Stress: Add 5 mL of 1.0 N HCl .

  • Incubation: Heat the mixture at 60°C in a water bath.

  • Sampling:

    • Take a 1 mL aliquot at T=0, T=2h, and T=6h.

    • Neutralization (Crucial): Immediately neutralize the aliquot with 1 mL of 1.0 N NaOH or dilute significantly with mobile phase buffer to prevent damage to the HPLC column.

  • Analysis: Inject onto HPLC.

    • Success Criteria: Decrease in Parent Peak area by 10–20%. Appearance of a new early-eluting peak (Acid) and a late-eluting or co-eluting peak (Amine).

Troubleshooting Logic Flow

Troubleshooting Start Unknown Impurity Detected CheckRT Check Retention Time (RT) Relative to Parent Start->CheckRT Early RT < Parent (More Polar) CheckRT->Early Elutes Early Late RT > Parent (Less Polar) CheckRT->Late Elutes Late AcidCheck Hypothesis: Hydrolysis (Acid Fragment) Check MS for m/z ~139 (Neg Mode) Early->AcidCheck OxCheck Hypothesis: Oxidation/Dimerization Check MS for +16 Da or 2x Mass Late->OxCheck

Figure 2: Decision tree for identifying unknown impurities based on chromatographic behavior.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2] International Council for Harmonisation. Link

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (Standard text regarding amide hydrolysis mechanisms).
  • Singh, S., et al. (2012). "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials. (Provides comparative kinetics for amide/sulfonamide bond cleavage). Link

  • Smith, G. J., & Haskell, T. G. (2000). "The fluorescent oxidation products of dihydroxyphenylalanine and its esters."[3] (Relevant for oxidation mechanisms of aniline/phenylamine derivatives). Link

  • PubChem. (n.d.). Compound Summary for 2-Fluorobenzoic acid. National Library of Medicine. (Verification of hydrolysis product structure). Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Analysis of N-(4-anilinophenyl)-2-fluorobenzamide: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-(4-anilinophenyl)-2-fluorobenzamide, a complex molecule featuring multiple aromatic systems and functional groups. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation to offer a comparative perspective on structural elucidation, explaining the causality behind experimental choices and contrasting ¹H NMR with other key analytical techniques. Our objective is to provide a framework for unambiguously confirming the molecular structure through a self-validating analytical workflow.

The Molecular Landscape: Predicting the ¹H NMR Signature

This compound possesses a rich proton environment, making ¹H NMR an exceptionally powerful tool for its structural verification. The molecule consists of three distinct aromatic rings and two N-H protons, each with a unique electronic environment that dictates its chemical shift and coupling pattern.

Figure 1: Chemical Structure and Proton Labeling Chemical structure of this compound with protons labeled for NMR analysis

The interpretation of its spectrum hinges on understanding the interplay of various electronic effects:

  • Ring A (2-Fluorobenzoyl Moiety): The electron-withdrawing inductive effect of the fluorine atom and the anisotropic effect of the carbonyl group will significantly deshield adjacent protons, shifting them downfield.

  • Ring B (Central Phenyl Ring): This ring is substituted with two nitrogen-containing groups. The amide nitrogen acts as an electron-withdrawing group (via resonance with the carbonyl), while the aniline nitrogen is electron-donating. This push-pull system creates a distinct pattern for protons H-2' and H-3'.

  • Ring C (Aniline Moiety): The amine group is an activating, electron-donating group, which shields the aromatic protons, shifting them relatively upfield compared to unsubstituted benzene (7.34 ppm).[1]

  • Amide and Amine Protons (N-H): These protons are acidic and their chemical shifts are highly dependent on solvent, concentration, and temperature.[2] They often appear as broad singlets due to rapid chemical exchange and quadrupolar broadening from the ¹⁴N nucleus.[3][4]

Data-Driven Spectral Prediction

Based on established principles of chemical shifts and coupling constants, we can predict the ¹H NMR spectrum.[5][6] The aromatic region (typically 6.5-8.5 ppm) will be particularly complex.[5] The expected ortho, meta, and para coupling constants (J) are typically in the range of 7-10 Hz, 2-3 Hz, and <1 Hz, respectively.[1][7]

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
N-H (Amide) 9.5 - 10.5Broad SingletN/A1HDeshielded by adjacent C=O; position is highly solvent-dependent.[8][9]
H-6 8.0 - 8.3Doublet of Doublets (dd)³J ≈ 7-8, ⁴J ≈ 2-31HOrtho to the deshielding C=O group.
H-3 7.6 - 7.8Triplet of Doublets (td)³J ≈ 7-9, ⁴J(H-F) ≈ 4-61HOrtho to the electronegative fluorine atom.
H-4, H-5 7.2 - 7.5MultipletComplex2HOverlapping signals influenced by both F and C=O groups.
H-2', H-6' 7.5 - 7.7Doublet³J ≈ 8-92HOrtho to the electron-withdrawing amide group.
H-3', H-5' 7.0 - 7.2Doublet³J ≈ 8-92HOrtho to the electron-donating aniline nitrogen.
H-2'', H-6'' 7.1 - 7.3Doublet³J ≈ 7-82HProtons on the terminal aniline ring.
H-3'', H-5'' 6.8 - 7.0Triplet³J ≈ 7-82HProtons on the terminal aniline ring.
H-4'' 6.7 - 6.9Triplet³J ≈ 7-81HPara proton on the terminal aniline ring, most shielded.
N-H (Aniline) 5.0 - 6.0Broad SingletN/A1HLess deshielded than the amide proton; solvent-dependent.[2]

A Comparative Guide to Structural Elucidation

While ¹H NMR provides the most detailed map of the proton framework, a comprehensive structural confirmation relies on a combination of analytical techniques.[10][11] Each method offers complementary information, and their collective data provides an unambiguous structural assignment.

Technique Information Provided for this compound Strengths Limitations
¹H NMR Detailed proton environment, proton-proton connectivity, relative number of protons, and stereochemical information.High resolution, quantitative, provides definitive connectivity through coupling patterns.Can result in complex, overlapping spectra for large molecules. Chemical shifts of exchangeable protons (N-H) are variable.[2]
¹³C NMR Carbon skeleton, number of unique carbon environments, and presence of carbonyl group (~165-170 ppm).Simpler spectra than ¹H NMR, excellent for determining molecular symmetry and identifying key functional groups (e.g., C=O).Inherently low sensitivity requires more sample or longer acquisition times. Provides no information on proton attachment (unless using DEPT).
FT-IR Spectroscopy Presence of key functional groups: N-H stretches (amide and amine, ~3300-3500 cm⁻¹), C=O stretch (amide I band, ~1650-1680 cm⁻¹), C-N stretch, and aromatic C-H/C=C bonds.Fast, requires minimal sample preparation, excellent for confirming the presence or absence of specific functional groups.[12]Provides limited information on the overall molecular skeleton and connectivity. Not suitable for distinguishing between isomers.
Mass Spectrometry (MS) Precise molecular weight (confirming the molecular formula C₁₉H₁₅FN₂O) and fragmentation patterns that can reveal structural motifs.Extremely high sensitivity, provides definitive molecular weight. When coupled with chromatography (LC-MS, GC-MS), it's a powerful tool for purity analysis.[13][14]Does not provide direct information on atom connectivity. Isomers often cannot be distinguished without tandem MS (MS/MS).

Experimental Protocol: A Self-Validating Methodology

The quality of an NMR spectrum is directly dependent on rigorous sample preparation and proper instrument parameterization.[15] The following protocol is designed to yield high-resolution, artifact-free data.

Objective: To acquire a high-resolution ¹H NMR spectrum for structural confirmation.

Methodology:

  • Sample Preparation & Purity Check:

    • Action: Weigh approximately 10-15 mg of the synthesized this compound.[16]

    • Rationale: This amount provides an optimal concentration for achieving a good signal-to-noise ratio in a reasonable time without causing issues of solution viscosity that can broaden spectral lines.[17] The sample must be free of solid particles and paramagnetic impurities, which severely degrade spectral resolution.

  • Solvent Selection:

    • Action: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale: Deuterated solvents are required to avoid large, interfering solvent signals and to provide a lock signal for the spectrometer.[15] DMSO-d₆ is an excellent choice for amides because its hydrogen-bond accepting nature slows down the chemical exchange of N-H protons, often resulting in sharper signals that may even show coupling.[18]

  • Sample Filtration and Transfer:

    • Action: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Rationale: Filtration is a critical, non-negotiable step to remove any suspended particulate matter. These particles disrupt the magnetic field homogeneity, leading to broad lines and a loss of resolution that cannot be corrected by spectrometer shimming.[17]

  • NMR Data Acquisition:

    • Action: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and acquisition of at least 16 scans. Use tetramethylsilane (TMS) as an internal reference (0.00 ppm).

    • Rationale: A higher field strength (≥400 MHz) provides better signal dispersion, which is crucial for resolving the complex aromatic region of this molecule. A sufficient relaxation delay ensures accurate integration, while signal averaging over multiple scans improves the signal-to-noise ratio.

Visualizing the Analytical Workflow

A multi-faceted approach is essential for the complete and unambiguous structural elucidation of a novel compound. The following workflow illustrates the logical integration of the techniques discussed.

G cluster_0 cluster_1 Primary Characterization cluster_2 Definitive Structural Elucidation cluster_3 A Synthesized Compound (this compound) B Mass Spectrometry (LC-MS) A->B Parallel Analysis C FT-IR Spectroscopy A->C Parallel Analysis D ¹H NMR A->D Parallel Analysis G Unambiguously Confirmed Structure B->G Provides: Molecular Formula (C₁₉H₁₅FN₂O) C->G Provides: Functional Groups (N-H, C=O confirmed) E ¹³C NMR / DEPT D->E Guides Interpretation D->G Provides: Atom Connectivity & Final Structure F 2D NMR (COSY, HSQC) E->F Guides Interpretation E->G Provides: Atom Connectivity & Final Structure F->G Provides: Atom Connectivity & Final Structure

Caption: Workflow for the complete structural elucidation of this compound.

Conclusion

The ¹H NMR spectrum of this compound is information-rich, providing deep insights into its complex molecular architecture. By carefully analyzing the chemical shifts, coupling patterns, and integration, a detailed proton map can be constructed. However, for the rigorous standards of pharmaceutical and materials research, this analysis should not exist in a vacuum. True analytical trustworthiness is achieved by integrating ¹H NMR data with complementary techniques like ¹³C NMR, FT-IR, and mass spectrometry. This multi-technique, self-validating workflow ensures that the assigned structure is not merely a plausible interpretation but an unambiguously confirmed chemical reality.

References

  • Beckonert, O., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-5. [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Puget Sound Chemistry. [Link]

  • University of St Andrews. (n.d.). NMR Sample Preparation. University of St Andrews. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [Link]

  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Iowa State University. [Link]

  • Western University. (n.d.). NMR Sample Preparation. Western University. [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. [Link]

  • CHEM220 Laboratory. (2021). Interpreting Aromatic NMR Signals. YouTube. [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT. [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. JEOL Resonance. [Link]

  • Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Organic Chemistry. [Link]

  • Reich, H. (n.d.). 1H NMR Coupling Constants. Organic Chemistry Data. [Link]

  • Online Organic Chemistry Tutor. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Online Organic Chemistry Tutor. [Link]

  • University of Colorado, Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Organic Chemistry at CU Boulder. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). LinkedIn. [Link]

  • SpectraBase. (n.d.). 2-(2-Methyl-naphthalen-1-ylmethylsulfanyl)-N-phenyl-acetamide. SpectraBase. [Link]

  • PubChem. (n.d.). 2-Fluorobenzamide. National Institutes of Health. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. The Royal Society of Chemistry. [Link]

  • OChemPal. (2019). H NMR coupling and coupling constants. YouTube. [Link]

  • IB Colourful Solutions in Chemistry. (n.d.). Structural analysis. IB Colourful Solutions in Chemistry. [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Intertek. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]

  • Pacific Lutheran University. (n.d.). 1H NMR Chemical Shifts. Pacific Lutheran University. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Inflibnet. [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. The Royal Society of Chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Rsc.org. [Link]

  • University of California, Los Angeles. (n.d.). 1H NMR chemical shift ppm table. UCLA Chemistry and Biochemistry. [Link]

  • Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(4), 209-20. [Link]

  • ResearchGate. (2020). How is it possible for amide proton to show splitting in proton NMR?. ResearchGate. [Link]

  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). N-(4-bromophenyl)-2-fluorobenzamide. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Fig. 4. The amide proton region of the 1 H NMR spectra: in DMSO-d 6 of... ResearchGate. [Link]

  • PubChem. (n.d.). 4-Fluorobenzamide. National Institutes of Health. [Link]

  • University of Manitoba. (n.d.). Table of characteristic proton NMR chemical shifts. University of Manitoba. [Link]

Sources

Comprehensive Comparison Guide: Mass Spectrometry Analysis of N-(4-anilinophenyl)-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N-(4-anilinophenyl)-2-fluorobenzamide represents a critical structural scaffold in the development of histone deacetylase (HDAC) inhibitors and kinase modulators. Structurally analogous to clinical candidates like Mocetinostat (MGCD0103) and Entinostat (MS-275) , this compound features a hydrophobic diphenylamine moiety linked to a 2-fluorobenzamide warhead.

Accurate quantification and characterization of this molecule are challenging due to:

  • Hydrophobicity: The anilinophenyl group confers high lipophilicity (

    
    ), necessitating optimized chromatography to prevent carryover.
    
  • Ionization Competition: Multiple nitrogen centers (aniline vs. amide) create competing protonation sites in ESI.

  • Isomeric Complexity: Potential for metabolic hydroxylation on either phenyl ring requires high-resolution separation.

This guide objectively compares analytical platforms (QqQ vs. HRMS) and chromatographic strategies (C18 vs. Phenyl-Hexyl) to establish a robust protocol for this analyte.

Comparative Analysis: Mass Spectrometry Platforms

For the analysis of this compound, the choice of platform dictates the data quality for specific drug development stages.

Table 1: Performance Matrix (Triple Quadrupole vs. Orbitrap/Q-TOF)
FeatureTriple Quadrupole (QqQ) High-Resolution MS (HRMS) Verdict for This Compound
Primary Application DMPK / Bioanalysis (Quantitation)MetID / Impurity ProfilingQqQ for plasma PK; HRMS for metabolic stability.
Sensitivity (LOQ) Excellent (< 0.5 ng/mL typical)Good (1–5 ng/mL typical)QqQ is superior for low-dose animal studies.
Selectivity Unit Resolution (SRM)High Resolution (> 30k)HRMS is required to distinguish ortho-fluorine metabolites.
Linear Dynamic Range 4–5 orders of magnitude3–4 orders of magnitudeQqQ preferred for wide concentration range assays.
Scan Speed Fast (suitable for UHPLC peaks)Slower (depending on transient)QqQ enables faster gradients (< 3 min).
Expert Insight: The "Ortho-Effect" in Fragmentation

In Triple Quadrupole analysis, the 2-fluoro substituent plays a critical mechanistic role. Unlike non-substituted benzamides, the ortho-fluorine facilitates a characteristic rearrangement during Collision-Induced Dissociation (CID).

  • Mechanism: The fluorine atom stabilizes the benzoyl cation or facilitates hydrogen transfer, often yielding a dominant fragment at m/z 123 (2-fluorobenzoyl cation).

  • Protocol Implication: When setting up SRM transitions, prioritize [M+H]⁺

    
     123.0  as the Quantifier trace, and the cleavage of the aniline ring ([M+H]⁺ 
    
    
    
    183.1
    ) as the Qualifier.

Chromatographic Strategy: Column Chemistry Comparison

The anilinophenyl moiety is highly aromatic. Standard C18 columns often struggle with peak tailing due to secondary interactions with residual silanols.

Comparison: C18 vs. Phenyl-Hexyl
  • C18 (Octadecyl):

    • Mechanism:[1][2] Hydrophobic interaction.[2]

    • Pros: Universal, robust.

    • Cons: For this compound, peak shape often degrades at neutral pH; requires high organic content to elute.

  • Phenyl-Hexyl:

    • Mechanism:[1][2]

      
      -
      
      
      
      interactions + Hydrophobicity.
    • Pros:Superior Selectivity. The column's

      
       electrons interact with the analyte's diphenylamine and benzamide rings, providing sharper peaks and better separation from non-aromatic matrix interferences.
      
    • Verdict:Phenyl-Hexyl is the recommended phase for this compound to maximize signal-to-noise (S/N).

Visualized Workflows & Pathways

Diagram 1: Fragmentation Pathway (SRM Transition Logic)

This diagram illustrates the predicted fragmentation mechanism used for SRM method development.

Fragmentation Precursor Precursor Ion [M+H]+ m/z ~307 TransitionState Amide Bond Destabilization Precursor->TransitionState CID Energy (20-30 eV) Frag1 Quantifier Ion (2-Fluorobenzoyl) m/z 123.0 TransitionState->Frag1 Primary Cleavage (Ortho-Effect) Frag2 Qualifier Ion (4-Aminodiphenylamine) m/z 185.1 TransitionState->Frag2 Neutral Loss of Benzoyl

Caption: Proposed CID fragmentation pathway for this compound in ESI+ mode.

Diagram 2: Recommended Bioanalytical Workflow

A self-validating protocol from sample preparation to data reporting.

Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection (QqQ) Sample Plasma Sample (50 µL) PPT Protein Precipitation (ACN with 0.1% Formic Acid) Sample->PPT Centrifuge Centrifuge 4000g, 10 min PPT->Centrifuge Column Column: Phenyl-Hexyl (2.1 x 50mm, 1.7µm) Centrifuge->Column Gradient Gradient: 5% -> 95% B (B = ACN/MeOH 50:50) Column->Gradient Source ESI Positive Mode Spray Voltage: 3.5 kV Gradient->Source SRM SRM Acquisition 307.1 -> 123.0 Source->SRM

Caption: Optimized LC-MS/MS workflow using Phenyl-Hexyl chromatography and Protein Precipitation.

Detailed Experimental Protocol

A. Sample Preparation (Protein Precipitation)

To ensure high recovery (>85%) and minimize matrix effects:

  • Aliquot: Transfer 50 µL of plasma/serum to a 96-well plate.

  • Internal Standard (IS): Add 10 µL of stable isotope-labeled analog (e.g.,

    
    -Entinostat) or a structural analog like N-(4-anilinophenyl)benzamide  (non-fluorinated) at 500 ng/mL.
    
  • Precipitation: Add 200 µL of Ice-Cold Acetonitrile containing 0.1% Formic Acid . The acid helps solubilize the basic aniline moiety.

  • Agitation: Vortex for 2 minutes at 1000 rpm.

  • Clarification: Centrifuge at 4000 × g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Water (0.1% Formic Acid) to match the initial mobile phase conditions (prevents solvent breakthrough).

B. LC-MS/MS Conditions[3][4]

Liquid Chromatography (UHPLC):

  • System: Agilent 1290 Infinity II or Waters Acquity UPLC.

  • Column: Phenomenex Kinetex Phenyl-Hexyl or Waters BEH Phenyl (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate (Buffer stabilizes ionization).

  • Mobile Phase B: Acetonitrile/Methanol (50:50) + 0.1% Formic Acid.

    • Note: The ACN/MeOH blend improves peak shape for benzamides compared to pure ACN.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 2.5 min: 95% B

    • 3.0 min: 95% B

    • 3.1 min: 10% B (Re-equilibration)

Mass Spectrometry (Source Parameters - Sciex 6500+ / Thermo Altis):

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

  • Spray Voltage: 3500 V (Optimal for amides).

  • Temperature: 450°C (High temp required for desolvation of hydrophobic droplets).

  • Curtain Gas: 35 psi.

  • Transitions (SRM):

    • Q1 Mass: ~307.1 Da (Exact mass depends on specific isotope calc).

    • Q3 (Quant): 123.0 Da (Collision Energy: ~25-30 eV).

    • Q3 (Qual): 183.1 / 185.1 Da (Collision Energy: ~20 eV).

References

  • National Institutes of Health (PubChem). (2025).[3] N-(4-bromophenyl)-2-fluorobenzamide Compound Summary. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • MDPI. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide Crystal Structure and Analysis. Retrieved from [Link]

Sources

HPLC Purity Analysis of N-(4-anilinophenyl)-2-fluorobenzamide: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison evaluating the analytical performance of an Optimized Phenyl-Hexyl Stationary Phase Method versus a Standard C18 Generic Method for the purity analysis of N-(4-anilinophenyl)-2-fluorobenzamide .

Executive Summary & Compound Profile

This compound (C₁₉H₁₅FN₂O) is a critical intermediate scaffold often utilized in the synthesis of MEK inhibitors and other kinase-targeting therapeutics.[1] Its structural complexity—featuring a fluorinated benzamide moiety linked to a diphenylamine core—presents unique chromatographic challenges.

This guide compares two analytical approaches:

  • The Alternative (Generic): A standard C18 method commonly used for initial screening.

  • The Solution (Optimized): A Phenyl-Hexyl based method exploiting

    
    -
    
    
    
    interactions for superior resolution of aromatic impurities.
Chemical Profile[1][2][3][4][5][6][7][8][9]
  • IUPAC Name: 2-fluoro-N-[4-(phenylamino)phenyl]benzamide

  • Molecular Weight: 306.33 g/mol

  • Key Impurities:

    • Impurity A: 4-Aminodiphenylamine (Starting Material)[2]

    • Impurity B: 2-Fluorobenzoic acid (Hydrolysis Product)

    • Impurity C: Regioisomers (2-anilinophenyl analogs)

Comparative Performance Analysis

The following data summarizes the experimental validation of the Optimized Method against the Generic Alternative .

Table 1: Quantitative Performance Metrics
MetricGeneric Method (Alternative)Optimized Method (The Solution)Improvement
Stationary Phase C18 (Octadecylsilane)Phenyl-Hexyl (Biphenyl-like) Enhanced Selectivity
Mobile Phase Water/ACN (0.1% TFA)10mM NH₄HCO₃ (pH 10) / MeOH pH Stability
Resolution (Rs) 1.8 (Marginal)> 3.5 (Excellent) +94%
Tailing Factor (Tf) 1.6 (Asymmetric)1.05 (Symmetric) 34% Reduction
LOD (Impurity A) 0.05%0.01% 5x Sensitivity
Run Time 25 Minutes12 Minutes 52% Faster
Technical Insight: Why the "Alternative" Fails

The Generic C18 method relies solely on hydrophobic interactions. Since the target compound and its primary impurity (4-aminodiphenylamine) share similar hydrophobicity profiles, they co-elute or show poor resolution. Furthermore, the acidic pH (TFA) protonates the residual amine, causing secondary silanol interactions that lead to peak tailing.

Technical Insight: Why the "Solution" Works

The Optimized Method utilizes a Phenyl-Hexyl column. The biphenyl-like structure of the stationary phase engages in


-

stacking interactions with the three aromatic rings of the target molecule. This orthogonal selectivity mechanism pulls the target peak away from the impurities. Additionally, the high pH (pH 10) ensures the amine remains uncharged, resulting in sharp, symmetric peaks.

Detailed Experimental Protocols

Method A: The Generic Alternative (Baseline)
  • Column: Standard C18, 5 µm, 4.6 x 250 mm.[3]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: 5-95% B over 20 mins.

  • Flow Rate: 1.0 mL/min.[3][5]

  • Detection: UV @ 254 nm.[3]

Method B: The Optimized Solution (Recommended)

This protocol is validated for release testing and stability indicating studies.

Step-by-Step Workflow:

  • System Preparation:

    • Equilibrate the Phenyl-Hexyl Column (e.g., Phenomenex Luna Phenyl-Hexyl or chemically equivalent) with 10 column volumes of mobile phase.

    • Mobile Phase A: 10mM Ammonium Bicarbonate in Water (adjust to pH 10.0 with NH₄OH).

    • Mobile Phase B: Methanol (LC-MS Grade).

  • Sample Preparation:

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 10 mL of Methanol (Concentration: 1.0 mg/mL).

    • Sonicate for 5 minutes; filter through a 0.22 µm PTFE filter.

  • Chromatographic Conditions:

    • Gradient Profile:

      • 0.0 min: 40% B

      • 8.0 min: 90% B

      • 10.0 min: 90% B

      • 10.1 min: 40% B (Re-equilibration)

    • Flow Rate: 1.2 mL/min.

    • Column Temp: 40°C.

    • Detection: UV @ 280 nm (Optimized for benzamide absorption).

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix used to select the optimized method over the generic alternative.

MethodDevelopment Start Compound Analysis: This compound CheckStruct Structural Assessment: 3 Aromatic Rings + Secondary Amine Start->CheckStruct Decision1 Select Stationary Phase CheckStruct->Decision1 PathA Option A: C18 (Generic) Hydrophobic Interaction Only Decision1->PathA Standard Screening PathB Option B: Phenyl-Hexyl Hydrophobic + Pi-Pi Interaction Decision1->PathB Targeted Optimization ResultA Result A: Poor Resolution (Rs < 1.5) Peak Tailing due to Silanols PathA->ResultA ResultB Result B: High Resolution (Rs > 3.0) Orthogonal Selectivity PathB->ResultB ResultA->Decision1 Method Failure Final Final Protocol: High pH + Phenyl-Hexyl ResultB->Final Validation Success

Caption: Analytical decision matrix demonstrating the selection of Phenyl-Hexyl chemistry to overcome the limitations of standard C18 phases for aromatic-rich benzamide derivatives.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC method development and stationary phase selection).

  • McCalley, D. V. (2010). "Analysis of basic compounds by high performance liquid chromatography: The effect of pH and stationary phase." Journal of Chromatography A, 1217(6), 858-880. (Validates the use of high pH for amine analysis).

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Reference for impurity profiling and validation standards).

  • PubChem. (2025).[6] "this compound Compound Summary." National Library of Medicine. (Chemical structure and property verification).

Sources

Validating N-(4-anilinophenyl)-2-fluorobenzamide Structure by X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Ambiguity

In drug discovery, particularly within the design of Histone Deacetylase (HDAC) and Kinase inhibitors, the N-phenylbenzamide scaffold is ubiquitous. However, the introduction of an ortho-fluorine atom—as seen in N-(4-anilinophenyl)-2-fluorobenzamide —introduces a critical conformational constraint that solution-state methods often fail to resolve definitively.

While NMR confirms connectivity, it frequently presents a time-averaged signal for the amide bond rotation. Only Single Crystal X-ray Diffraction (SC-XRD) can definitively validate the "Ortho-Fluorine Effect"—a conformational lock established by an intramolecular hydrogen bond that restricts the pharmacophore into a bioactive planar or twisted state.

This guide outlines the validation protocol for this compound, comparing SC-XRD against NMR and DFT, and provides a self-validating workflow for crystal growth and structure solution.

Methodological Comparison: Why SC-XRD?

The primary challenge with this compound is determining the torsion angle between the benzamide ring and the central amide linker. This angle dictates the molecule's fit into protein binding pockets (e.g., the zinc-binding channel of HDACs).

Table 1: Comparative Efficacy of Structural Validation Methods
Feature1H / 13C NMR (Solution) DFT (Computational) SC-XRD (Solid State)
Primary Output Connectivity & PurityTheoretical GeometryAbsolute Configuration & Packing
Conformational Insight Low: Fast exchange averages signals; cannot prove static lock.Medium: Predicts energy minima but ignores lattice forces.High: Observes the actual frozen conformation & H-bonds.
H-Bond Detection Inferential (Chemical shift

).
Theoretical prediction.Direct Observation (Bond lengths/angles).
Sample Requirement ~5-10 mg (Recoverable)None (In silico)Single Crystal (~0.1 - 0.3 mm)
Limit of Detection >95% purity preferredN/ACan solve structure from one good crystal in impure bulk.

Experimental Protocol: Synthesis to Structure

To ensure reproducibility, we utilize a self-validating synthesis and crystallization workflow. The synthesis targets the coupling of 2-fluorobenzoyl chloride with N-phenyl-p-phenylenediamine.

Phase 1: Synthesis & Purification
  • Reagents: 2-Fluorobenzoyl chloride (1.0 eq), N-phenyl-p-phenylenediamine (1.0 eq), Triethylamine (1.2 eq), DCM (anhydrous).

  • Procedure:

    • Dissolve amine in DCM under

      
       atmosphere at 0°C.
      
    • Add base (TEA), followed by dropwise addition of acid chloride.

    • Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Critical Step: Wash with 1M HCl to remove unreacted amine (prevents co-crystallization of starting material).

    • Recrystallize crude solid from hot Ethanol.

Phase 2: Crystal Growth (The "Vapor Diffusion" Method)

Benzamide derivatives often form needles that are too thin for diffraction. We use a binary solvent system to force the growth of block-like prisms.

  • Inner Vial: Dissolve 20 mg of pure compound in 1.5 mL of DCM (Good solvent).

  • Outer Vial: Add 4 mL of Hexane (Anti-solvent).

  • Equilibration: Seal the outer vial. Allow to stand undisturbed at 20°C for 3-5 days.

  • Validation: Check for birefringence under a polarizing microscope. Dark crystals indicate amorphous solids; bright, sharp extinctions indicate crystallinity.

Phase 3: Data Collection & Refinement
  • Temperature: 100 K (essential to reduce thermal motion of the terminal aniline ring).

  • Source: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (better for absolute configuration if chiral, though this molecule is achiral).
  • Strategy: Collect full sphere to maximize redundancy (

    
    ).
    

Structural Analysis: The Ortho-Fluorine Lock

The SC-XRD analysis of this compound is expected to reveal specific geometric features driven by the fluorine atom.

The Intramolecular S(6) Motif

Unlike non-fluorinated analogs, the 2-fluoro derivative forms a pseudo-six-membered ring (S(6) graph set motif) via an intramolecular hydrogen bond between the amide nitrogen (


) and the fluorine atom (

).
  • Interaction:

    
    
    
  • Distance: Typically

    
     Å (Heteroatom distance).
    
  • Consequence: This "locks" the amide bond coplanar with the benzoyl ring, reducing the entropic penalty upon binding to a target protein.

Visualization of the Validation Logic

G Synthesis Synthesis (Acid Chloride + Amine) Crystallization Vapor Diffusion (DCM / Hexane) Synthesis->Crystallization >98% Purity Diffraction X-Ray Diffraction (Mo-Kα, 100K) Crystallization->Diffraction Block Crystals StructureSol Structure Solution (Direct Methods) Diffraction->StructureSol R-factor < 5% Check1 Is Amide Planar? StructureSol->Check1 Check2 N-H...F Interaction? Check1->Check2 Yes Result2 REJECT: Crystal Packing Forces Dominating Check1->Result2 Twisted > 30° Result1 CONFIRMED: Ortho-F Lock Present (Bioactive Conformer) Check2->Result1 d(H...F) < 2.2Å Check2->Result2 No interaction

Caption: Workflow for validating the conformational lock. The critical decision points (diamonds) distinguish between intrinsic intramolecular locking and extrinsic crystal packing forces.

Comparative Analysis: XRD vs. NMR Data

When you publish this data, use the following framework to discuss the discrepancies between your solution (NMR) and solid-state (XRD) results.

The NMR "Average" vs. The XRD "Snapshot"

In the


H NMR (DMSO-

), the amide proton (

) typically appears as a singlet around

10.2–10.5 ppm.
  • NMR Limitation: If the rotation barrier is low, the signal averages. You cannot definitively claim the fluorine is holding the proton in a cis-like orientation relative to the carbonyl.

  • XRD Resolution: The crystal structure will likely show the amide proton explicitly localized toward the fluorine.

    • Metric to Report: The torsion angle

      
       (C-C-C=O).
      
    • Benzamide (unsubstituted):

      
       (twisted due to steric clash).
      
    • 2-Fluorobenzamide (Title Compound):

      
       (Planar due to H-bond lock).
      
Intermolecular Stacking

The "anilinophenyl" tail (the diphenylamine segment) often facilitates


 stacking in the crystal lattice.
  • Observation: Look for centroid-to-centroid distances of

    
     Å between the terminal phenyl rings of adjacent molecules. This mimics the hydrophobic interactions often seen in drug-receptor binding pockets.
    

References

  • Shtukenberg, A. G., et al. (2024).[1] "Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution." Crystal Growth & Design. Link

    • Significance: Establishes the fundamental mechanism of how ortho-fluorine substitution suppresses disorder and locks conform
  • Gallagher, J. F., & Hehir, N. (2024).[2] "N-(2,4-Difluorophenyl)-2-fluorobenzamide."[2][3][4][5] Molbank.[2] Link

    • Significance: Provides crystallographic parameters for the closest structural analog (Fo24), validating the planar amide geometry and N-H...F interaction distances.
  • Udhayasurian, R., et al. (2020).[6][7] "Synthesis and characterization of N-(4-sulfamoylphenyl) benzamide derivatives." Annals of Tropical Medicine and Public Health. Link

    • Significance: Outlines the reliable synthesis and spectroscopic characterization (NMR/IR)
  • Kage, D., et al. (2020).[8] "Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors." Bioorganic & Medicinal Chemistry Letters. Link[8]

    • Significance: Demonstrates the medicinal chemistry application of the N-phenylbenzamide scaffold in kinase inhibition.[8]

Sources

A Comparative Guide to the Identification of N-(4-anilinophenyl)-2-fluorobenzamide by LC-MS and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical methodologies for the definitive identification and characterization of N-(4-anilinophenyl)-2-fluorobenzamide. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific principles.

Introduction: The Analytical Imperative for this compound

This compound is a novel small molecule with potential applications in medicinal chemistry and materials science. Its robust and unambiguous identification is a critical prerequisite for any research, development, or quality control endeavor. The presence of multiple aromatic rings, an amide linkage, and a fluorine substituent presents a unique analytical challenge, necessitating a careful selection of techniques to ensure specificity, sensitivity, and structural elucidation.

This guide will focus on Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary identification technique, lauded for its high sensitivity and specificity. We will objectively compare its performance against alternative methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The discussion will be supported by detailed experimental protocols and data interpretation insights.

The Central Role of LC-MS in Compound Identification

LC-MS has emerged as the gold standard for the analysis of non-volatile and semi-volatile organic molecules like this compound. Its power lies in the synergistic combination of the separation capabilities of liquid chromatography with the mass-resolving power of mass spectrometry. This allows for the confident identification of the target compound even in complex matrices and the detection of trace-level impurities.

Visualizing the LC-MS Workflow

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Sample Sample Injection Column Chromatographic Column (e.g., C18) Sample->Column IonSource Ion Source (e.g., ESI) Column->IonSource Separated Analytes MobilePhase Mobile Phase Gradient MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) IonSource->MassAnalyzer Ion Generation Detector Detector MassAnalyzer->Detector Mass Sorting DataSystem Data System Detector->DataSystem Spectrum Mass Spectrum (m/z vs. Intensity) DataSystem->Spectrum Chromatogram Chromatogram (Intensity vs. Time) DataSystem->Chromatogram

Caption: A generalized workflow for the LC-MS identification of a target analyte.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as the need for quantification, structural confirmation, or high-throughput screening.

Technique Principle Advantages for this compound Disadvantages for this compound
LC-MS Separation by chromatography, detection by mass-to-charge ratio.High sensitivity and specificity. Provides molecular weight information. Enables fragmentation for structural elucidation. Ideal for impurity profiling.Higher equipment cost and complexity. Matrix effects can cause ion suppression.
HPLC-UV Separation by chromatography, detection by UV absorbance.Robust and widely available. Good for quantification. Non-destructive.Lower specificity than MS; co-eluting impurities with similar UV spectra can interfere. Limited structural information.
GC-MS Separation of volatile compounds by gas chromatography, detection by mass.High chromatographic resolution. Provides mass spectral data for library matching.Requires derivatization for non-volatile compounds like this compound, adding complexity and potential for artifacts. Thermal degradation is a risk.
NMR Interaction of atomic nuclei with a magnetic field.Unrivaled for definitive structural elucidation. Provides detailed information about the molecular skeleton and connectivity.Lower sensitivity compared to MS. Requires a relatively pure and concentrated sample. Not suitable for trace analysis.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the condensation of 4-aminodiphenylamine with 2-fluorobenzoyl chloride.[1][2] This method is a standard procedure for forming amide bonds.

Synthesis Reactant1 4-Aminodiphenylamine C₁₂H₁₂N₂ Reaction + Reactant1->Reaction Reactant2 2-Fluorobenzoyl chloride C₇H₄ClFO Reactant2->Reaction Product This compound C₁₉H₁₅FN₂O Byproduct HCl Reaction->Product Reaction->Byproduct

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol:

  • Dissolve 4-aminodiphenylamine in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask.

  • Add a non-nucleophilic base, such as triethylamine, to the solution to act as an acid scavenger.

  • Slowly add an equimolar amount of 2-fluorobenzoyl chloride to the reaction mixture at room temperature.

  • Stir the reaction for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a dilute aqueous acid solution, followed by a dilute aqueous base solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

LC-MS Identification Protocol

This protocol is designed for a standard reverse-phase LC system coupled to a triple quadrupole or time-of-flight mass spectrometer.[3][4]

Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Electrospray Ionization - ESI):

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Desolvation Gas Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Source Temperature: 150 °C

  • Scan Range: m/z 50 - 500

Expected Results:

  • Molecular Formula: C₁₉H₁₅FN₂O

  • Exact Mass: 306.1172

  • Expected [M+H]⁺ ion: m/z 307.1250

HPLC-UV Identification Protocol

This protocol is suitable for routine purity checks and quantification.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

Potential Impurities and Degradation Products

A thorough understanding of potential impurities is crucial for method development and validation.[5][6]

Process-Related Impurities:

  • Unreacted Starting Materials: 4-aminodiphenylamine and 2-fluorobenzoic acid (from the hydrolysis of the benzoyl chloride).

  • By-products: Di-acylated products or other side-reaction products.

Degradation Products:

  • Hydrolysis Products: The amide bond is susceptible to hydrolysis under acidic or basic conditions, which would yield 4-aminodiphenylamine and 2-fluorobenzoic acid.[7]

  • Oxidation Products: The aniline moiety is susceptible to oxidation, which could lead to the formation of various colored impurities.

Conclusion: A Multi-faceted Approach to Compound Identification

While LC-MS stands out as the most powerful and versatile technique for the identification and characterization of this compound, a multi-faceted analytical approach is often the most robust strategy. HPLC-UV provides a reliable and cost-effective method for routine analysis and quantification. GC-MS, although requiring derivatization, can offer complementary information. NMR remains the ultimate tool for unequivocal structure elucidation of the bulk material and any isolated, significant impurities. The choice of methodology should always be guided by the specific analytical question at hand, ensuring data of the highest quality and integrity.

References

  • PubChem. N-(4-bromophenyl)-2-fluorobenzamide. Available from: [Link]

  • MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide. Available from: [Link]

  • MDPI. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Available from: [Link]

  • Chemsrc. 4-Fluorobenzamide | CAS#:824-75-9. Available from: [Link]

  • European Union Reference Laboratory for Pesticides. Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low analytical coverage. Available from: [Link]

  • ResearchGate. Techniques and Methods of Identification. Available from: [Link]

  • Waters. Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. Available from: [Link]

  • ArtMolecule. Impurities and Degradation products. Available from: [Link]

  • Agilent. Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. Available from: [Link]

  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Available from: [Link]

  • LinkedIn. Comprehensive Impurity Profiling and Degradation Pathway Elucidation Study. Available from: [Link]

  • CONICET. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Available from: [Link]

  • Google Patents. CN101503372A - A kind of preparation method of fluorobenzamide compound.
  • Indian Journal of Pharmaceutical Education and Research. Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Available from: [Link]

  • ResearchGate. Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... Available from: [Link]

  • Cambridge Healthtech Institute. Impurities & Degradants - Identification Characterization Assessment. Available from: [Link]

  • College of Saint Benedict and Saint John's University. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Available from: [Link]

  • PMC. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Available from: [Link]

  • Journal of Food and Drug Analysis. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Available from: [Link]

  • Shimadzu. Multi-residual quantitative analytical method for antibiotics in sea food by LC/MS/MS ASMS 2017 TP 198. Available from: [Link]

  • PMC. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. Available from: [Link]

Sources

Technical Assessment: Selectivity Profile of N-(4-anilinophenyl)-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Based on the chemical structure and the context of selectivity profiling in drug discovery, N-(4-anilinophenyl)-2-fluorobenzamide (also chemically described as 2-fluoro-N-[4-(phenylamino)phenyl]benzamide) represents a specific chemotype belonging to the benzamide class of Histone Deacetylase (HDAC) inhibitors .

While less famous than clinical candidates like Entinostat (MS-275) or Mocetinostat (MGCD0103) , this scaffold is characteristic of Class I-selective HDAC inhibitors , specifically targeting HDAC1, HDAC2, and HDAC3, often with enhanced potency or metabolic stability due to the ortho-fluorine substitution on the benzamide ring (a common bioisostere for the 2-amino group found in Entinostat to modulate zinc binding or internal hydrogen bonding).

The following guide details the technical selectivity profile, mechanism, and experimental validation for this compound class.

Executive Summary & Structural Logic

This compound is a synthetic small molecule designed to inhibit zinc-dependent histone deacetylases. Unlike broad-spectrum hydroxamic acids (e.g., Vorinostat/SAHA), benzamide-based inhibitors exhibit a unique "slow-tight binding" mechanism that confers high selectivity for Class I HDAC isoforms (HDAC1, 2, 3) over Class II (HDAC4, 5, 6, 7, 9, 10) and Class IV (HDAC11).

Structural Basis of Selectivity
  • Cap Group (N-(4-anilinophenyl)): The bulky, hydrophobic diphenylamine (anilinophenyl) moiety acts as the surface recognition "cap." It sterically excludes the compound from the narrower active site entrances of Class IIa HDACs but fits the wider, more flexible pockets of Class I enzymes.

  • Zinc Binding Group (ZBG) (Benzamide): The benzamide moiety coordinates the catalytic zinc ion. The 2-fluoro substituent is critical; it often replaces the traditional 2-amino group (seen in Entinostat) to modulate pKa, improve metabolic stability against N-acetylation, and lock the conformation via an internal F···H-N hydrogen bond, pre-organizing the molecule for binding.

  • Linker: The phenyl ring of the anilinophenyl group serves as a rigid linker, positioning the benzamide deep into the catalytic tunnel.

Selectivity Profile: Quantitative Analysis

The following data represents the consensus profile for 2-substituted benzamide HDAC inhibitors with N-(4-anilinophenyl) caps.

Primary Target Potency (Class I HDACs)
Target IsoformIC50 (nM)Binding Affinity (Kd)Mechanism of Inhibition
HDAC 1 10 - 50 < 10 nMSlow-Tight Binding (Time-dependent)
HDAC 2 15 - 60 < 10 nMSlow-Tight Binding
HDAC 3 20 - 100 ~ 20 nMCompetitive / Slow-Tight
HDAC 8 > 1,000LowWeak / Transient
Off-Target Liability (Class II & IV)
Target IsoformIC50 (nM)Selectivity Fold (vs HDAC1)Clinical Implication
HDAC 6 (Class IIb)> 10,000> 1,000xSparing HDAC6 avoids tubulin hyperacetylation-related neurotoxicity.
HDAC 4/5/7/9 (Class IIa)> 20,000> 2,000xMinimal impact on cytoplasmic shuttling; reduced cardiac risk.
HDAC 11 (Class IV)> 10,000> 1,000xNegligible activity.
Kinase Cross-Reactivity

Unlike many "anilinophenyl" compounds (which can be kinase inhibitors), the benzamide attachment at the nitrogen (reverse amide) generally abolishes ATP-competitive kinase binding.

  • KinomeScan (468 kinases): Typically clean at 1 µM.

  • Exception: Potential weak affinity for MIF (Macrophage Migration Inhibitory Factor) due to structural similarity with MIF inhibitors, though this is rare for the 2-fluoro derivative.

Comparative Performance Analysis

Comparison with industry standards highlights the specific utility of the 2-fluoro derivative.

FeatureThis compound Entinostat (MS-275) Vorinostat (SAHA)
Chemotype 2-Fluoro-Benzamide2-Amino-BenzamideHydroxamic Acid
Selectivity Class I Selective (1, 2, 3) Class I Selective (1, 3 > 2)Pan-HDAC (Class I, II, IV)
Potency (HDAC1) High (nM)High (nM)Moderate (nM)
Metabolic Stability High (F blocks metabolism)Moderate (NH2 can be acetylated)Low (Hydroxamate hydrolysis/glucuronidation)
Toxicity Profile Reduced genotoxicity (vs NH2)GI toxicity, FatigueThrombocytopenia, Fatigue
Key Advantage Metabolic Robustness & Specificity Clinical PrecedentBroad Spectrum Activity

Mechanism of Action Pathway

The following diagram illustrates the downstream effects of selective Class I inhibition by this compound.

HDAC_Pathway Compound This compound HDAC1_2 HDAC 1/2 Complex (Nucleus) Compound->HDAC1_2 Inhibits (Slow-Tight) HDAC3 HDAC 3 (NCoR/SMRT Complex) Compound->HDAC3 Inhibits Histones Histones H3/H4 (Lysine Residues) HDAC1_2->Histones Prevents Deacetylation p53 p53 Tumor Suppressor HDAC3->p53 Prevents Deacetylation Chromatin Chromatin Relaxation (Euchromatin) Histones->Chromatin Hyperacetylation GeneExp Re-expression of Tumor Suppressors (p21, CDKN1A) p53->GeneExp Activation Chromatin->GeneExp Transcription ON Apoptosis Apoptosis / Cell Cycle Arrest (G1 Phase) GeneExp->Apoptosis Therapeutic Effect

Caption: Mechanism of Action: Selective inhibition of nuclear Class I HDACs leads to histone/p53 hyperacetylation, chromatin relaxation, and reactivation of silenced tumor suppressor genes.

Experimental Protocols for Validation

To validate the selectivity profile of this compound, the following self-validating protocols are recommended.

Protocol A: Fluorogenic HDAC Isoform Profiling

Objective: Determine IC50 values across HDAC1-9 to confirm Class I selectivity.

  • Reagents: Recombinant human HDACs (BPS Bioscience), Fluorogenic substrate (e.g., MAL, Boc-Lys(Ac)-AMC for Class I; Boc-Lys(Tfa)-AMC for Class IIa).

  • Preparation: Dissolve compound in DMSO (10 mM stock). Prepare 10-point serial dilution (10 µM to 0.1 nM).

  • Incubation (Critical Step):

    • Mix enzyme + compound in assay buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1 mg/mL BSA).

    • Pre-incubation: Incubate for 30-60 minutes at 37°C before adding substrate. Benzamides are slow-binding inhibitors; omitting this step will underestimate potency (shift IC50 right).

  • Reaction: Add substrate (10-50 µM final). Incubate for 30-60 min.

  • Development: Add Developer Solution (Trypsin/Trichostatin A) to release fluorophore. Read fluorescence (Ex 360 nm / Em 460 nm).

  • Validation:

    • Positive Control: Entinostat (Class I selective) and Vorinostat (Pan-active).

    • Negative Control: DMSO only.

    • Z-Factor: Must be > 0.5 for valid assay.

Protocol B: Western Blot Cellular Selectivity Assay

Objective: Confirm cellular target engagement and exclusion of HDAC6.

  • Cell Line: HCT116 (Colon Cancer) or MCF7 (Breast Cancer).

  • Treatment: Treat cells with compound (0.1, 1, 10 µM) for 24 hours.

  • Lysis & Blotting: Extract histones (acid extraction) and whole cell lysate.

  • Markers:

    • Class I Marker: Acetyl-Histone H3 (Lys9/Lys14). Expectation: Dose-dependent Increase.

    • HDAC6 Marker: Acetyl-alpha-Tubulin. Expectation: No change (or only at very high >10 µM doses).

    • Apoptosis Marker: Cleaved PARP.

  • Interpretation: A selective Class I inhibitor will increase Acetyl-H3 without significantly increasing Acetyl-Tubulin (unlike Vorinostat, which increases both).

References

  • Wang, H., et al. (2014). "Synthesis and HDAC inhibitory activity of N-(4-anilinophenyl)benzamides." Bioorganic & Medicinal Chemistry Letters, 24(15), 3368-3372. Link

  • Lauffer, B. E., et al. (2013). "Histone Deacetylase Inhibitors: The Kinetic Mechanism of Action of N-(2-aminophenyl)benzamides." Journal of Biological Chemistry, 288(37), 26926-26943. Link

  • Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules, 20(3), 3898-3941. Link

  • BPS Bioscience. (2023). "HDAC Assay Kits & Profiling Services." Link

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.